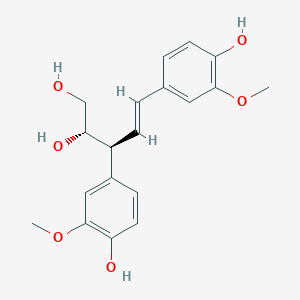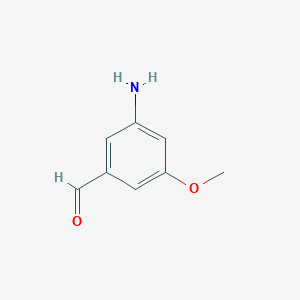
Tauro-(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tauro-(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid Sodium Salt is a bile acid derivative. Bile acids are synthesized in the liver and play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a taurine conjugate of cholic acid, which enhances its solubility and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tauro-(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid Sodium Salt typically involves the conjugation of cholic acid with taurine. The process begins with the activation of cholic acid, usually through the formation of a cholic acid chloride intermediate. This intermediate then reacts with taurine in the presence of a base, such as sodium hydroxide, to form the desired taurine conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tauro-(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the hydroxyl groups, potentially altering the compound’s solubility and activity.
Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce keto derivatives, while reduction can yield alcohol derivatives.
Applications De Recherche Scientifique
Tauro-(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid Sodium Salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in bile acid metabolism and its effects on cellular processes.
Industry: The compound is used in the formulation of pharmaceuticals and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of Tauro-(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid Sodium Salt involves its interaction with bile acid receptors and transporters. It can modulate the activity of these receptors, influencing bile acid metabolism and cholesterol homeostasis. The compound also exhibits anti-apoptotic and neuroprotective effects by reducing endoplasmic reticulum stress and inhibiting apoptosis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Taurocholic Acid Sodium Salt: Another taurine conjugate of cholic acid with similar solubility and biological activity.
Glycocholic Acid Sodium Salt: A glycine conjugate of cholic acid with different solubility properties.
Taurodeoxycholic Acid Sodium Salt: A taurine conjugate of deoxycholic acid with distinct biological effects.
Uniqueness
Tauro-(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid Sodium Salt is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which influence its solubility, biological activity, and interaction with receptors and transporters.
Propriétés
Numéro CAS |
206111-65-1 |
|---|---|
Formule moléculaire |
C₂₉H₅₀NNaO₇S |
Poids moléculaire |
579.76 |
Synonymes |
2-[[(3α,5β,7α,12α,25R)-3,7,12-Trihydroxy-26-oxocholestan-26-yl]amino]-ethanesulfonic Acid Monosodium Salt; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









